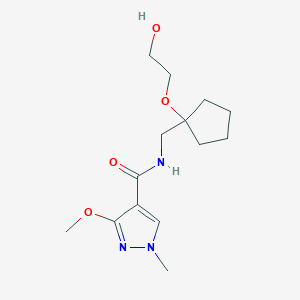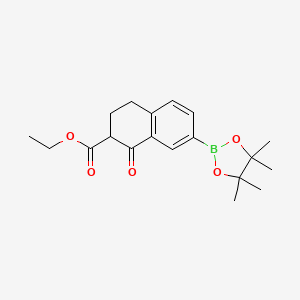![molecular formula C26H24N2O3S2 B2721485 N-(4-ethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105214-83-2](/img/structure/B2721485.png)
N-(4-ethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, also known as ESI-09, is a small molecule inhibitor that has shown promising results in various scientific research studies.
Scientific Research Applications
Organic Synthesis and Chemical Properties
A study discusses the use of sulfur-containing groups for carboxyl-group protection in peptide synthesis, highlighting an alternative method for protecting carboxylic acids during peptide formation (Amaral, 1969). This research offers insights into the chemical behavior and applications of sulfur-containing compounds in organic synthesis.
Material Science and Dyeing Applications
Research on heterocyclic disperse dyes incorporating thiophene moieties for polyester fibers demonstrates the synthesis and dyeing performance of novel compounds. These dyes exhibit good fastness properties, although they have poor photostability, indicating their potential in textile applications (Iyun et al., 2015).
Electrochemical Sensors and Chiral Discrimination
A study on chiral poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives synthesized for the electrochemical discrimination of DOPA enantiomers highlights the potential of these materials in analytical and sensor applications. The modified electrodes show different responses to DOPA enantiomers, suggesting their usefulness in chiral recognition (Hu et al., 2015).
Fluorescence Chemosensors
The development of a highly selective fluorescence chemosensor for Cu2+ and H2PO4− ions based on a coumarin fluorophore demonstrates the applicability of sulfur-containing compounds in sensing technologies. The chemosensor shows an "on-off-on" fluorescence response, indicating its potential for detecting and quantifying specific ions in environmental and biological samples (Meng et al., 2018).
Antimicrobial and Antiproliferative Agents
Another avenue of research involves the synthesis and characterization of thiourea derivatives with reported antibacterial and antifungal properties. These compounds demonstrate significant activity against pathogens known for their biofilm-forming capabilities, suggesting their potential as novel antimicrobial agents (Limban et al., 2011).
properties
IUPAC Name |
N-(4-ethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-3-19-14-16-21(17-15-19)27-26(29)24-25(23(18-32-24)20-10-6-4-7-11-20)33(30,31)28(2)22-12-8-5-9-13-22/h4-18H,3H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUSRGQOLAHLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 4-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B2721405.png)




![1-(1-{2-Methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2721415.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide](/img/structure/B2721417.png)
![2-Chloro-1-spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylethanone](/img/structure/B2721419.png)



